3-(Cyclopropylmethoxy)azetidine trifluoroacetate

Overview

Description

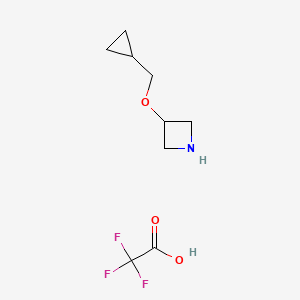

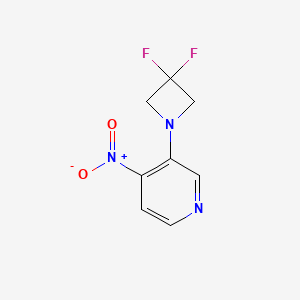

3-(Cyclopropylmethoxy)azetidine trifluoroacetate is a chemical compound with the molecular formula C9H14F3NO3 . It is a derivative of azetidine, a four-membered heterocyclic compound containing nitrogen .

Molecular Structure Analysis

The molecular structure of 3-(Cyclopropylmethoxy)azetidine trifluoroacetate consists of a four-membered azetidine ring with a cyclopropylmethoxy group attached . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications

Multicomponent Coupling and Synthesis

- The trifluoroacetic acid (TFA)-promoted three-component coupling of N-substituted aziridines, arynes, and water leads to the synthesis of medicinally important N-aryl β-amino alcohol derivatives. This process is enhanced using azetidines, yielding N-aryl γ-amino alcohol derivatives (Roy, Baviskar, & Biju, 2015).

Synthesis of Functionalized Triazinines and Azetidines

- The TiCl4 promoted formal [3 + 3] cycloaddition of cyclopropane 1,1-diesters with azides facilitates the synthesis of highly functionalized triazinines and azetidines. The resultant products can be converted to biologically significant azetidines through simple thermolysis (Zhang et al., 2014).

Creation of Triple Reuptake Inhibitors

- Novel azetidine derivatives, designed based on the 3-aryl-3-oxypropylamine scaffold, are evaluated as Triple Reuptake Inhibitors (TRIs). Specific compounds in this category have demonstrated in vivo activity in functional tests (Han et al., 2012).

Azetidine as a Privileged Motif in Medicinal Chemistry

- Azetidines, due to their structural strain, are explored for divergent strain-release reactions upon N-activation. These reactions include semipinacol rearrangement and spiroepoxy azetidine formation, demonstrating the versatility of azetidine moieties in complex chemical syntheses (Gregson, Noble, & Aggarwal, 2021).

Radioligand Synthesis for PET Imaging

- Synthesis of azetidine derivatives, such as 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, is crucial for developing potent and selective ligands for human nicotinic acetylcholine receptor subtypes. These ligands are used in Positron Emission Tomography (PET) imaging, contributing to advancements in neuroimaging (Doll et al., 1999).

Photocatalysis in Beta-Lactam Synthesis

- The photochemical reaction of 3-deazauridines, leading to the formation of chiral beta-lactams, is an example of utilizing azetidine derivatives in photocatalytic reactions. This process is instrumental in generating optically active beta-lactams, which are significant in various medicinal chemistry applications (Katagiri, Haneda, & Kaneko, 1985).

Antioxidant Activity of Azetidine Derivatives

- Schiff bases and azetidines derived from phenyl urea derivatives exhibit in-vitro antioxidant activity. This highlights the potential of azetidine derivatives in developing therapeutic agents with antioxidant properties (Nagavolu et al., 2017).

Future Directions

properties

IUPAC Name |

3-(cyclopropylmethoxy)azetidine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.C2HF3O2/c1-2-6(1)5-9-7-3-8-4-7;3-2(4,5)1(6)7/h6-8H,1-5H2;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPAAHXBHLYEWKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2CNC2.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Cyclopropylmethoxy)azetidine trifluoroacetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B1407539.png)